4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that features a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Various boron-containing reduced species.
Substitution: Compounds with different functional groups replacing the boron atom.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the creation of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in electron transfer processes, influencing the reactivity and stability of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the 2-methylthiolan-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H23BO2S |
---|---|
Molecular Weight |
254.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2S/c1-11(2)12(3,4)16-14(15-11)9-8-13(5)7-6-10-17-13/h8-9H,6-7,10H2,1-5H3/b9-8+ |
InChI Key |
GYZYEACVZMKVPO-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCS2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCS2)C |
Origin of Product |
United States |
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